molecular formula C10H10FNO3 B2429674 Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate CAS No. 69065-98-1

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate

Cat. No. B2429674
CAS RN: 69065-98-1
M. Wt: 211.192
InChI Key: HCDBPTNQEKPGQP-UHFFFAOYSA-N
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Description

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate, also known as ethyl 2-amino-2-(2-fluorophenyl)acetate, is a chemical compound that has garnered significant attention in the scientific community due to its potential as a versatile starting material for the synthesis of various biologically active compounds. It has a molecular formula of C10H12FNO2 and a molecular weight of 197.21 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate consists of a fluorophenyl group attached to an ethyl acetate group via an amino linkage . The presence of the fluorine atom can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate is a liquid at room temperature . It has a molecular weight of 197.21 .

Scientific Research Applications

  • Synthesis Approaches and Characterization

    • Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized using ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate. Characterization included FT-IR, thermogravimetric analysis, UV-Visible, and single-crystal X-ray diffraction, revealing crystallization in the orthorhombic space group Pbca (Sapnakumari et al., 2014).
  • Chemical Interactions and Molecular Structure

    • Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were explored for their protein-tyrosine phosphatase 1B inhibitory activity. Docking results indicated potential hydrogen bond interactions between the oxamate group and the catalytic amino acid residues Arg221 and Ser216 (Navarrete-Vázquez et al., 2012).
  • Application in Synthesis of Medicinal Compounds

    • A synthesis method for (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, was developed from ethyl 2-(4-fluorophenyl)-2-oxoacetate (Wang, 2015).
  • Intramolecular and Intermolecular Bonding Analysis

    • The synthesis, spectroscopic, and X-ray characterization of triazole derivatives with α-ketoester functionality indicated self-assembled dimers in solid state through O⋯π-hole tetrel bonding interactions. This was analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules (Ahmed et al., 2020).
  • Chemoselective Synthesis and Applications

    • The synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester demonstrated a highly chemoselective method, offering moderate to good yields and potential for diverse applications (Pretto et al., 2019).
  • Supramolecular Assembly Analysis

    • The synthesis and characterization of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate revealed a three-dimensional supramolecular network governed by hydrogen bonds and π⋯π stacking interactions, crucial for stabilizing the self-assembly process and molecular conformation (Matos et al., 2016).

properties

IUPAC Name

ethyl 2-(2-fluoroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDBPTNQEKPGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate

Citations

For This Compound
3
Citations
A Murugana, S Sharmab - 2021 - researchgate.net
Photoredox catalysis has received great attention in both academia and industry and remarkable progress has been made over the past decade. Now, it has been shown that a visible-…
Number of citations: 5 www.researchgate.net
N Katta, A Murugan, S Sharma - SynOpen, 2021 - thieme-connect.com
Photoredox catalysis has received great attention in both academia and industry and remarkable progress has been made over the past decade. Now, it has been shown that a visible-…
Number of citations: 3 www.thieme-connect.com
R Chen, G Ma, Y Li, J Zhang, R Xia… - The Journal of Organic …, 2022 - ACS Publications
Mild, convenient, and effective TBAI-catalyzed S–H and N–H insertion reactions of α-diazoesters with thiophenols and aromatic amines under metal-free conditions have been described…
Number of citations: 5 pubs.acs.org

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